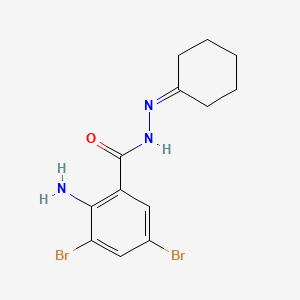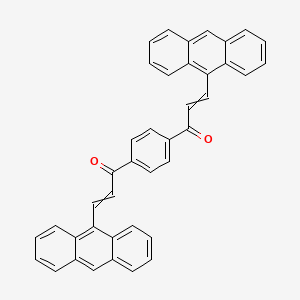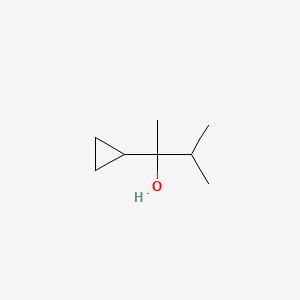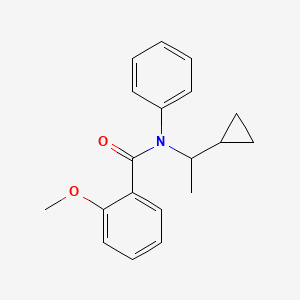
2-(4-benzylpiperazin-1-yl)-N'-(3-fluorobenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bencilpiperazin-1-il)-N’-(3-fluorobencilideno)acetohidrazida es un compuesto orgánico sintético con aplicaciones potenciales en diversos campos como la química, la biología, la medicina y la industria. Este compuesto se caracteriza por la presencia de un residuo de bencilpiperazina y un grupo fluorobencilideno, que contribuyen a sus propiedades químicas únicas.
Métodos De Preparación
La síntesis de 2-(4-bencilpiperazin-1-il)-N’-(3-fluorobencilideno)acetohidrazida generalmente implica múltiples pasos, incluyendo la formación de compuestos intermedios. La ruta sintética general puede incluir los siguientes pasos:
Formación de bencilpiperazina: El paso inicial implica la síntesis de bencilpiperazina a través de la reacción de piperazina con cloruro de bencilo en condiciones básicas.
Introducción del grupo fluorobencilideno:
Formación de acetohidrazida: El paso final implica la reacción del compuesto intermedio con hidrazida acética para formar el compuesto objetivo.
Los métodos de producción industrial pueden incluir la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
2-(4-bencilpiperazin-1-il)-N’-(3-fluorobencilideno)acetohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que da como resultado formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales en los residuos de bencilpiperazina o fluorobencilideno se reemplazan con otros grupos. Los reactivos comunes para las reacciones de sustitución incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
2-(4-bencilpiperazin-1-il)-N’-(3-fluorobencilideno)acetohidrazida tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: Se puede utilizar en estudios biológicos para investigar sus efectos en los procesos celulares y su potencial como agente terapéutico.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y como intermedio en la producción de otros compuestos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(4-bencilpiperazin-1-il)-N’-(3-fluorobencilideno)acetohidrazida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y vías exactos involucrados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
2-(4-bencilpiperazin-1-il)-N’-(3-fluorobencilideno)acetohidrazida se puede comparar con otros compuestos similares, como:
Ácido 4-(4-bencilpiperazin-1-il)-3-fluorobenzoico: Este compuesto comparte los residuos de bencilpiperazina y fluorobencilideno, pero difiere en la presencia de un grupo ácido carboxílico en lugar del grupo acetohidrazida.
N-(4-bencilpiperazin-1-il)-3-fluorobenzamida: Este compuesto también contiene los grupos bencilpiperazina y fluorobencilideno, pero tiene un grupo amida en lugar del grupo acetohidrazida.
La singularidad de 2-(4-bencilpiperazin-1-il)-N’-(3-fluorobencilideno)acetohidrazida radica en su combinación específica de grupos funcionales, que contribuyen a sus propiedades químicas y biológicas distintivas.
Propiedades
Número CAS |
303103-72-2 |
|---|---|
Fórmula molecular |
C20H23FN4O |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H23FN4O/c21-19-8-4-7-18(13-19)14-22-23-20(26)16-25-11-9-24(10-12-25)15-17-5-2-1-3-6-17/h1-8,13-14H,9-12,15-16H2,(H,23,26)/b22-14+ |
Clave InChI |
QHOIGGLNMLBWMG-HYARGMPZSA-N |
SMILES isomérico |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC(=CC=C3)F |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-{1-[4-(3,4-Dicyanophenoxy)-3-methylphenyl]-1-methylethyl}-2-methylphenoxy)phthalonitrile](/img/structure/B11975177.png)
![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11975191.png)
![7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975193.png)


![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11975198.png)





![Isopropyl (2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11975253.png)


